2-[3-(Chloromethyl)phenyl]pyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Chemical Biology and Medicinal Chemistry
The pyrimidine scaffold is a fundamental heterocyclic structure that forms the backbone of numerous biologically important molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids. nih.govnih.gov Beyond their role in genetics, pyrimidine derivatives exhibit a vast array of pharmacological activities, making them a privileged scaffold in medicinal chemistry. nih.govmdpi.com
The versatility of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. nih.gov This has led to the development of a wide range of drugs with pyrimidine cores, targeting a spectrum of diseases. nih.govmdpi.com Researchers have successfully designed pyrimidine-based compounds as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. nih.govmdpi.com The ability of the pyrimidine structure to engage in various biological interactions, such as hydrogen bonding and π-π stacking, contributes to its efficacy as a pharmacophore. nih.gov
Overview of Chloromethyl-Substituted Phenylpyrimidines in Academic Research
Within the broad class of pyrimidine derivatives, chloromethyl-substituted phenylpyrimidines represent a key subclass of chemical intermediates. The defining feature of these compounds is the presence of a chloromethyl group (-CH2Cl) attached to a phenyl ring, which is in turn linked to a pyrimidine core. This chloromethyl group is a reactive handle, making these compounds valuable precursors for the synthesis of a diverse range of more complex molecules. vulcanchem.com The reactivity of the chloro-substituent allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of larger molecular architectures. vulcanchem.comresearchgate.net
Academic research has leveraged chloromethyl-substituted pyrimidines in the development of targeted therapeutic agents. For instance, they have been employed in the synthesis of inhibitors for enzymes such as Bruton's tyrosine kinase (BTK) and as scaffolds for novel antifungal agents. nih.govnih.gov The strategic placement of the chloromethyl group on the phenyl ring allows for the exploration of structure-activity relationships, guiding the design of compounds with improved potency and selectivity.
Research Objectives and Scope Pertaining to 2-[3-(Chloromethyl)phenyl]pyrimidine
The primary research interest in this compound lies in its utility as a foundational building block for organic synthesis. The specific arrangement of the chloromethyl group at the meta-position of the phenyl ring provides a distinct spatial orientation for further chemical modifications.
The scope of research involving this compound is primarily focused on its application as an intermediate in multi-step synthetic pathways. Investigations center on utilizing the reactive chloromethyl group to introduce new functionalities and build more elaborate molecules with potential biological activities. While not typically the end-product of research, its role as a critical precursor makes it an important subject of study within synthetic and medicinal chemistry.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 898289-51-5 |
| Molecular Formula | C₁₁H₉ClN₂ |
| Molecular Weight | 204.66 g/mol |
| IUPAC Name | This compound |
| Synonyms | Pyrimidine, 2-[3-(chloromethyl)phenyl]-; 3-pyrimidin-2-ylbenzyl chloride |
| Predicted Boiling Point | 311.6 ± 34.0 °C |
| Predicted Density | 1.319 ± 0.06 g/cm³ |
Table 1: Physicochemical properties of this compound. Data sourced from vulcanchem.comscbt.comarkpharmtech.com.
Synthesis and Reactivity
The synthesis of this compound can be achieved through several established chemical routes. One common method involves the chloromethylation of 2-phenylpyrimidine (B3000279). vulcanchem.com This reaction introduces the chloromethyl group onto the phenyl ring.
Alternatively, the compound can be prepared through the reaction of 3-(chloromethyl)benzaldehyde (B1290163) with a guanidine (B92328) derivative. vulcanchem.com This approach builds the pyrimidine ring onto the pre-functionalized phenyl precursor.
The reactivity of this compound is dominated by the chloromethyl group, which is susceptible to nucleophilic substitution. vulcanchem.com This allows for the straightforward introduction of various nucleophiles, such as amines, thiols, and alkoxides, to generate a library of derivatives. This reactivity is a key feature that underpins its use as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. vulcanchem.com
Application in Academic Research
In academic research, this compound serves as a crucial starting material for the synthesis of a variety of compounds, particularly those with potential pharmacological value. Its utility is demonstrated in the construction of molecules targeting specific biological pathways.
For example, the 2-phenylpyrimidine core is a known scaffold for the development of Bruton's tyrosine kinase (BTK) inhibitors, which are relevant in the treatment of certain cancers and autoimmune diseases. nih.gov The chloromethyl group on this compound provides a convenient attachment point for building out the rest of the inhibitor structure.
Furthermore, 2-phenylpyrimidine derivatives have been investigated as potential antifungal agents that target the enzyme CYP51, which is essential for fungal cell membrane biosynthesis. nih.gov The synthesis of these antifungal candidates can utilize this compound as a key intermediate to introduce necessary pharmacophoric elements.
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(chloromethyl)phenyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWJTKGKFPDHDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CC=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640280 | |
| Record name | 2-[3-(Chloromethyl)phenyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898289-51-5 | |
| Record name | 2-[3-(Chloromethyl)phenyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3 Chloromethyl Phenyl Pyrimidine and Its Analogs
Strategies for the Construction of the Pyrimidine (B1678525) Core
The formation of the pyrimidine ring is a fundamental step in the synthesis of 2-[3-(Chloromethyl)phenyl]pyrimidine. Several methods are employed to construct this heterocyclic system, each with its own advantages in terms of efficiency, substrate scope, and reaction conditions.
Conventional Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. The Biginelli reaction, a classic example of an MCR, and its variations are widely used for the synthesis of dihydropyrimidines, which can be subsequently oxidized to pyrimidines. acs.org Another prominent MCR for pyrimidine synthesis is the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines. slideshare.netmdpi.com This reaction can be catalyzed by either acids or bases. slideshare.net
A sustainable iridium-catalyzed multicomponent synthesis of pyrimidines has been developed using amidines and up to three different alcohols. organic-chemistry.orgbohrium.comnih.gov This method proceeds through regioselective C-C and C-N bond formations via condensation and dehydrogenation steps, producing yields of up to 93%. organic-chemistry.orgnih.gov The versatility of this approach allows for the synthesis of a wide array of diversely functionalized pyrimidines. organic-chemistry.orgbohrium.comnih.gov
Furthermore, a three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as a one-carbon source provides an eco-friendly route to pyrimidine derivatives. organic-chemistry.org The mechanism of some multicomponent reactions for the synthesis of fused pyrimidines, such as pyrido[2,3-d]pyrimidines, involves a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation. researchgate.netnih.gov
| Reaction | Key Reactants | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Pinner Synthesis | 1,3-Dicarbonyl compounds, Amidines | Acid or Base | Classical and versatile method. | slideshare.netmdpi.com |
| Iridium-Catalyzed MCR | Amidines, Alcohols | Iridium-pincer complexes | Sustainable, high yields, regioselective. | organic-chemistry.orgbohrium.comnih.gov |
| Oxidative Annulation | Amidines, Ketones, N,N-dimethylaminoethanol | - | Eco-friendly, uses a one-carbon source. | organic-chemistry.org |
| Fused Pyrimidine Synthesis | Aldehyde, Active methylene (B1212753) compound, Aminouracil | - | Involves Knoevenagel, Michael addition, and cyclocondensation steps. | researchgate.netnih.gov |
Palladium-Catalyzed Carbonylation Reactions
Palladium-catalyzed carbonylation reactions have emerged as powerful tools in organic synthesis for the construction of various heterocyclic compounds. nih.gov These reactions can be employed for the synthesis of the pyrimidine core, although they are more commonly used for the functionalization of a pre-existing pyrimidine ring. For instance, palladium catalysts can be used in the cross-coupling of 5-halouridines with organostannanes. google.com While direct pyrimidine synthesis via carbonylation is less common, palladium catalysts are instrumental in related transformations that can lead to pyrimidine precursors. nih.gov
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has gained significant attention due to its ability to accelerate reaction rates, improve yields, and often lead to cleaner products. ijper.orgorientjchem.org This technology has been successfully applied to the synthesis of various pyrimidine derivatives. nih.gov For example, the synthesis of 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives has been efficiently achieved through a microwave-assisted five-step protocol starting with a Biginelli multicomponent reaction. acs.orgacs.org
Microwave irradiation has also been utilized in the condensation of chalcones with urea (B33335) or thiourea (B124793) to produce pyrimidine derivatives in significantly reduced reaction times compared to conventional heating methods. ijper.org Furthermore, the synthesis of fused pyrimidine systems, such as thieno[2,3-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, has been effectively carried out under microwave conditions. orientjchem.orgresearchgate.netnih.govmdpi.com
| Starting Materials | Product Type | Reaction Conditions | Advantages | Reference |
|---|---|---|---|---|
| Aldehyde, β-ketoester, Thiourea | Dihydropyrimidine-2-thiones | Microwave irradiation | Rapid, efficient first step for 2-aminopyrimidine (B69317) synthesis. | acs.orgacs.org |
| Chalcones, Urea/Thiourea | Substituted pyrimidines | Microwave irradiation, basic conditions | Shorter reaction times, excellent yields. | ijper.org |
| Aminothiophene derivatives | Thieno[2,3-d]pyrimidin-4-ones | Microwave irradiation | Efficient transformation in minutes. | researchgate.net |
| Enaminosulfone, Arylazodiaminopyrazole | Pyrazolo[1,5-a]pyrimidines | Microwave irradiation in acetic acid | Good isolated yields in a short reaction time. | nih.gov |
Cyclization Reactions with Diverse Precursors
The construction of the pyrimidine ring can be achieved through the cyclization of a variety of acyclic precursors. A common and versatile method involves the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with amidines, a reaction known as the Pinner synthesis. slideshare.netmdpi.com
Chalcones, which are α,β-unsaturated ketones, serve as valuable precursors for pyrimidine synthesis. ajrconline.orgbelnauka.by They can be cyclized with urea, thiourea, or guanidine (B92328) hydrochloride in the presence of a base to afford a range of substituted pyrimidines. ajrconline.org This approach has been used to synthesize various pyrimidine analogs with diverse substitution patterns. belnauka.bynih.gov
Another strategy involves the cyclization of ketones with nitriles, which can be catalyzed by copper under basic conditions. acs.org This method is notable for the nitriles acting as electrophiles. acs.org Furthermore, β-dicarbonyl compounds can react with cyanogen (B1215507) in a one-pot, metal-catalyzed process to yield highly functionalized pyrimidines. rsc.orgrsc.org
Base-Catalyzed and Transition Metal-Catalyzed Cyclizations
Base-catalyzed cyclizations are fundamental in pyrimidine synthesis. The Pinner synthesis, for instance, can be effectively promoted by bases. slideshare.net Similarly, the cyclization of chalcones with urea or thiourea is typically carried out in the presence of a base like potassium hydroxide. ijper.orgajrconline.org A facile and general synthesis of diversely functionalized pyrimidines has been achieved through a copper-catalyzed cyclization of ketones with nitriles under basic conditions. acs.org
Transition metals play a crucial role in catalyzing various cyclization reactions to form pyrimidines. coopstfelicien.comelsevier.comnih.gov Copper catalysts have been employed in the synthesis of pyrimidines from β-bromo-α,β-unsaturated ketones and amidines. mdpi.com Nickel and copper acetylacetonates (B15086760) can catalyze the one-pot synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen. rsc.orgrsc.org More recently, iridium-catalyzed multicomponent synthesis has proven to be a highly efficient method for constructing the pyrimidine core. organic-chemistry.orgnih.gov
Introduction and Modification of the Chloromethylphenyl Moiety
Once the pyrimidine core is synthesized, the next critical step is the introduction of the 3-(chloromethyl)phenyl group at the 2-position of the pyrimidine ring. A common strategy to achieve this is through a coupling reaction. For instance, a 2-chloropyrimidine (B141910) can be reacted with a 3-(chloromethyl)phenylboronic acid or its corresponding organotin or organozinc reagent in a palladium-catalyzed Suzuki, Stille, or Negishi coupling reaction, respectively. The amination of 2-chloropyrimidines is often carried out in the presence of a palladium catalyst. nih.gov
Alternatively, the pyrimidine ring can be constructed using a precursor that already contains the desired phenyl moiety. For example, 3-(chloromethyl)benzamidine could be used as the amidine component in a Pinner-type synthesis with a 1,3-dicarbonyl compound.
If the direct introduction of the chloromethyl group is challenging, a two-step approach can be employed. This would involve the synthesis of 2-(3-methylphenyl)pyrimidine, followed by a selective chlorination of the methyl group. This can be achieved using reagents such as N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., with benzoyl peroxide or AIBN) or by using sulfuryl chloride.
Incorporation of (Chloromethyl)phenyl Subunits
The synthesis of the this compound scaffold can be achieved through several established methodologies in heterocyclic chemistry. These routes primarily involve either the construction of the pyrimidine ring with the (chloromethyl)phenyl group already in place or the late-stage introduction of the chloromethyl moiety onto a pre-existing 2-phenylpyrimidine (B3000279) core.
One of the primary methods involves the condensation reaction between a substituted benzaldehyde (B42025) and a guanidine derivative. vulcanchem.com Specifically, 3-(chloromethyl)benzaldehyde (B1290163) can be reacted with guanidine under acidic conditions to form the desired pyrimidine ring system. vulcanchem.com This approach is advantageous as it directly incorporates the key chloromethylphenyl subunit in a single, convergent step.
Another significant synthetic strategy is the direct chloromethylation of 2-phenylpyrimidine. vulcanchem.com This electrophilic substitution reaction typically employs chloromethylating agents such as a combination of paraformaldehyde and hydrochloric acid in a suitable solvent like acetic acid. vulcanchem.com This method is useful when 2-phenylpyrimidine is a more readily available starting material.
General synthetic strategies for related pyrimidine derivatives often involve the condensation of β-dicarbonyl compounds or their equivalents with guanidine. nih.gov This versatile reaction allows for the synthesis of pyrimidines with various substituents on the ring. nih.gov For the synthesis of the target compound, this would entail a β-dicarbonyl precursor already bearing the 3-(chloromethyl)phenyl group. Modern coupling reactions, such as the Suzuki-Miyaura coupling, also offer a powerful tool for creating the C-C bond between a pyrimidine core and a (chloromethyl)phenylboronic acid derivative. nih.gov
Table 1: Key Synthetic Methods for the (Chloromethyl)phenyl-pyrimidine Scaffold
Synthetic Method Key Reactants Description Reference Heterocyclic Annulation 3-(Chloromethyl)benzaldehyde, Guanidine Condensation reaction under acidic conditions to directly form the pyrimidine ring with the desired substituent. nih.gov Chloromethylation 2-Phenylpyrimidine, Paraformaldehyde, HCl Post-functionalization of a pre-formed 2-phenylpyrimidine core via an electrophilic substitution reaction. nih.gov General Condensation Substituted β-Dicarbonyl compound, Guanidine A classical and versatile method for pyrimidine synthesis, applicable to a wide range of substituted precursors. Suzuki-Miyaura Coupling Halogenated pyrimidine, (3-(Chloromethyl)phenyl)boronic acid A palladium-catalyzed cross-coupling reaction to form the carbon-carbon bond between the phenyl and pyrimidine rings. scielo.br
Derivatization of Chloromethyl Groups for Functionalization
The chloromethyl group (–CH₂Cl) on the phenyl ring is a highly valuable functional handle for the synthesis of diverse analogs. Its reactivity allows for facile nucleophilic substitution reactions, enabling the introduction of a wide array of other chemical moieties. vulcanchem.comnih.govThis derivatization is crucial for exploring the structure-activity relationships of these compounds in various applications. nih.gov The chlorine atom is a good leaving group, making the benzylic carbon susceptible to attack by various nucleophiles. This allows for the straightforward synthesis of ethers, esters, amines, and other derivatives. For instance, reaction with alkoxides or phenoxides can yield ether-linked analogs, while reaction with carboxylate salts can produce esters. Amines, both primary and secondary, can displace the chloride to form the corresponding benzylamine (B48309) derivatives. mdpi.com Furthermore, the chloromethyl group can be used to connect the phenylpyrimidine scaffold to other heterocyclic structures. For example, acylation of nicotinamide (B372718) with chloroacetyl chloride produces a pyridopyrimidinone, demonstrating how a chloromethyl equivalent can be used to build more complex fused systems. nih.govThe versatility of this functional group is a cornerstone of medicinal chemistry and materials science, allowing for the generation of large libraries of compounds from a single, key intermediate. nih.govmdpi.com
Table 2: Examples of Functionalization via the Chloromethyl GroupGreen Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrimidines. scielo.brThese approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances.
One notable green chemistry technique is mechanochemistry, which involves conducting reactions by grinding solid reactants together, often without the need for a solvent. scielo.brThis method is energy-efficient, reduces the generation of solvent waste, and can lead to higher yields in shorter reaction times. scielo.brThe synthesis of 2-phenyl-imidazo[1,2-α]pyridine via mechanochemical methods highlights the potential of this approach for related heterocyclic systems. scielo.br The use of novel catalysts is another cornerstone of green synthetic chemistry. Magnetic nanocatalysts have been employed for the one-pot synthesis of various pyrimidine analogs. jchemrev.comThese catalysts are environmentally benign, can be easily recovered from the reaction mixture using a magnet, and can be reused multiple times, which improves atom economy and reduces waste. jchemrev.com Furthermore, microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. jchemrev.comCompared to conventional heating methods, microwave irradiation often leads to significantly reduced reaction times and improved product yields for the synthesis of pyrimidine derivatives like pyrano[2,3-d]pyrimidines. jchemrev.comThese green methods represent a more sustainable and efficient pathway for the production of this compound and its analogs. researchgate.net
Table 3: Compound NamesChemical Transformations and Reactivity of 2 3 Chloromethyl Phenyl Pyrimidine
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chloromethyl group attached to the phenyl ring is a benzylic halide, making it highly susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone for introducing a variety of functional groups at this position. The reaction typically proceeds via an SN2 mechanism, characterized by a backside attack of the nucleophile, leading to an inversion of configuration if the carbon were chiral. blogspot.com However, depending on the reaction conditions and the stability of the resulting benzylic carbocation, an SN1 mechanism can also occur. youtube.com
A key transformation of this type is the reaction with sodium azide (B81097) (NaN₃) to introduce an azido (B1232118) group. For instance, in a related pyrido[3,2-d]pyrimidine (B1256433) system, a chloromethyl derivative was converted to the corresponding azidomethyl compound by treatment with sodium azide in a solvent like dimethylformamide (DMF) at elevated temperatures. nih.gov This reaction provides a pathway to azides, which are valuable precursors for amines via reduction or for the construction of triazoles through click chemistry.
Other common nucleophiles can also be employed to displace the chloride ion. These include reactions with amines to form aminomethyl derivatives, cyanide ions to yield nitriles, and various oxygen- and sulfur-based nucleophiles.
Table 1: Examples of Nucleophilic Substitution at the Chloromethyl Group
| Nucleophile | Reagent | Product Functional Group | Typical Conditions | Reference |
|---|---|---|---|---|
| Azide | Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) | DMF, 65 °C | nih.gov |
| Primary/Secondary Amines | R₂NH | Aminomethyl (-CH₂NR₂) | Various solvents, often with a base | researchgate.net |
| Cyanide | Sodium Cyanide (NaCN) | Cyanomethyl (-CH₂CN) | Polar aprotic solvents (e.g., DMSO) | nih.gov |
Reactions Involving the Pyrimidine (B1678525) Ring Nitrogen Atoms
Alkylation of the pyrimidine nitrogen atoms, known as quaternization, typically occurs with reactive alkyl halides. youtube.comresearchgate.net This reaction leads to the formation of pyrimidinium salts. In the case of 2-substituted pyrimidines, alkylation usually takes place at only one of the nitrogen atoms under standard conditions. wikipedia.org The reactivity can be influenced by steric hindrance from substituents on the pyrimidine ring or the alkylating agent. mdpi.com For example, studies on the quaternization of pyridine (B92270) derivatives showed that sterically hindered amines react more slowly. mdpi.com The use of more potent alkylating agents, such as trialkyloxonium salts, can lead to the formation of diquaternary salts under more drastic conditions. youtube.com
Table 2: General Reactivity of Pyrimidine Nitrogen Atoms
| Reaction Type | Electrophile | Product | Notes | Reference |
|---|---|---|---|---|
| Protonation | Acids | Pyrimidinium salt | Forms monoquaternary salts with mild acids and diquaternary salts with strong acids. | youtube.com |
| Alkylation (Quaternization) | Alkyl halides (e.g., CH₃I) | N-alkylpyrimidinium salt | Generally occurs at one nitrogen; reactivity is lower than pyridine. | youtube.comresearchgate.net |
| N-Oxidation | Peracids | Pyrimidine N-oxide | Mono-N-oxidation is typical. | wikipedia.org |
Electrophilic and Nucleophilic Reactivity of the Pyrimidine Scaffold
The pyrimidine ring is an electron-deficient (π-deficient) aromatic system due to the presence of two electronegative nitrogen atoms. researchgate.net This electronic characteristic governs its reactivity towards both electrophiles and nucleophiles.
Electrophilic Aromatic Substitution: Electrophilic substitution on the pyrimidine ring is generally difficult due to its reduced π-electron density. wikipedia.org When such reactions do occur, they preferentially take place at the C-5 position, which is the least electron-deficient carbon atom in the ring. researchgate.netwikipedia.org The presence of activating, electron-donating groups on the ring is often necessary to facilitate electrophilic attack. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): Conversely, the π-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov This is one of the most important reactions in pyrimidine chemistry. researchgate.net Nucleophilic attack is favored at the electron-deficient C-2, C-4, and C-6 positions. wikipedia.org In di- or polychlorinated pyrimidines, nucleophiles will sequentially displace the chlorine atoms, with selectivity often observed. For instance, in many cases, substitution at the C-4 position is faster than at the C-2 position. researchgate.netstackexchange.com This reactivity is exploited to synthesize a wide array of substituted pyrimidines by reacting chloropyrimidines with various nucleophiles like amines, alkoxides, and thiolates. researchgate.netresearchgate.net
Transformations of the Phenyl Ring Substituents
Beyond the chloromethyl group, other substituents on the phenyl ring can be chemically transformed, most notably through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
If the phenyl ring of a 2-phenylpyrimidine (B3000279) derivative contains a halogen atom (e.g., bromine or iodine), it can serve as a handle for Suzuki-Miyaura cross-coupling reactions. researchgate.netmdpi.com This reaction pairs the aryl halide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base to form a new C-C bond. core.ac.uk This methodology allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups onto the phenyl ring. The choice of ligands, base, and solvent can be optimized to achieve high yields. mdpi.com For example, palladium catalysts like Pd(PPh₃)₄ are commonly used. researchgate.netmdpi.com Pyrimidine sulfinates have also been developed as effective coupling partners in Suzuki-Miyaura reactions, serving as alternatives to the often unstable pyrimidine boronic acids. tcichemicals.com
These cross-coupling strategies are instrumental in medicinal chemistry for the late-stage functionalization of complex molecules and the synthesis of compound libraries for structure-activity relationship (SAR) studies. nih.govnih.gov
Table 3: Example of Phenyl Ring Transformation via Suzuki Coupling
| Reaction | Substrate Component | Coupling Partner | Catalyst/Reagents | Product | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Bromide/Iodide | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, K₂CO₃ or K₃PO₄, Dioxane/H₂O | Biaryl derivative | researchgate.netmdpi.comnih.gov |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR and ¹³C NMR Analysis
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of 2-[3-(Chloromethyl)phenyl]pyrimidine.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the substituted phenyl ring, and the chloromethyl group.
Pyrimidine Ring Protons: The pyrimidine ring protons are expected to appear as a doublet for the H4' and H6' protons at approximately 8.8-9.0 ppm and a triplet for the H5' proton at around 7.2-7.4 ppm. The higher chemical shift of the H4'/H6' protons is due to the deshielding effect of the adjacent nitrogen atoms.
Phenyl Ring Protons: The protons on the meta-substituted phenyl ring will present a more complex pattern. The H2 proton, being ortho to the pyrimidine ring, is expected to be the most deshielded of the phenyl protons, likely appearing as a singlet or a narrow triplet around 8.3-8.5 ppm. The H4 and H6 protons will likely appear as multiplets or distinct doublets and triplets in the range of 7.5-7.8 ppm. The H5 proton is expected to be the most shielded of the aromatic protons, resonating at approximately 7.4-7.6 ppm.
Chloromethyl Protons: The benzylic protons of the chloromethyl group (-CH₂Cl) are predicted to appear as a sharp singlet at a chemical shift of approximately 4.6-4.8 ppm. rsc.orgchemicalbook.comhmdb.ca This downfield shift is due to the electron-withdrawing effect of the adjacent chlorine atom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule.
Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring are expected to resonate at distinct chemical shifts. C2' is likely to be found around 164 ppm, while C4' and C6' would appear near 157 ppm. The C5' carbon is anticipated at approximately 120-122 ppm. rsc.org
Phenyl Ring Carbons: The carbon atoms of the phenyl ring will show a range of chemical shifts influenced by the pyrimidine and chloromethyl substituents. The ipso-carbon C1, attached to the pyrimidine ring, is expected around 138 ppm. The carbon bearing the chloromethyl group, C3, is predicted to be in a similar region, around 138-140 ppm. The other aromatic carbons (C2, C4, C5, C6) are expected to resonate in the typical aromatic region of 127-131 ppm. rsc.org
Chloromethyl Carbon: The carbon of the chloromethyl group is anticipated to have a chemical shift in the range of 45-47 ppm due to the direct attachment of the electronegative chlorine atom. rsc.org
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| H2 | 8.3 - 8.5 (s or t) | 129 - 131 |
| H4 | 7.5 - 7.8 (m) | 127 - 129 |
| H5 | 7.4 - 7.6 (m) | 128 - 130 |
| H6 | 7.5 - 7.8 (m) | 130 - 132 |
| -CH₂Cl | 4.6 - 4.8 (s) | 45 - 47 |
| H4'/H6' | 8.8 - 9.0 (d) | 157 - 159 |
| H5' | 7.2 - 7.4 (t) | 120 - 122 |
| C1 | - | 137 - 139 |
| C3 | - | 138 - 140 |
| C2' | - | 163 - 165 |
Note: s = singlet, d = doublet, t = triplet, m = multiplet. The predicted values are based on data from analogous compounds.
Two-Dimensional NMR Techniques (HSQC, HMBC, DEPTQ)
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum will show correlations between protons and the carbon atoms to which they are directly attached. ustc.edu.cnnanalysis.com For example, a cross-peak will be observed between the signal for the chloromethyl protons (~4.7 ppm) and the signal for the chloromethyl carbon (~46 ppm). Similarly, each aromatic and pyrimidine proton will show a correlation to its corresponding carbon atom, confirming their direct bonding.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. ustc.edu.cnyoutube.com This is particularly useful for identifying the connectivity across quaternary carbons (carbons with no attached protons). For instance, the chloromethyl protons are expected to show HMBC correlations to the C2, C3, and C4 carbons of the phenyl ring. The pyrimidine protons (H4'/H6' and H5') will show correlations to the carbons within the pyrimidine ring and, importantly, to the C1 carbon of the phenyl ring, confirming the link between the two ring systems.
Distortionless Enhancement by Polarization Transfer (DEPTQ): A DEPTQ experiment would differentiate between the types of carbon atoms (CH, CH₂, CH₃, and quaternary carbons). This would confirm the presence of the CH₂ group of the chloromethyl moiety, the multiple CH groups of the aromatic and pyrimidine rings, and the quaternary carbons at the points of substitution.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups. researchgate.netresearchgate.net
Aromatic C-H Stretching: Sharp bands are expected in the region of 3000-3100 cm⁻¹ corresponding to the C-H stretching vibrations of the phenyl and pyrimidine rings.
Aliphatic C-H Stretching: The C-H stretching vibrations of the chloromethyl group (-CH₂Cl) are anticipated to appear just below 3000 cm⁻¹, typically in the 2950-2970 cm⁻¹ and 2860-2880 cm⁻¹ regions.
C=C and C=N Stretching: The stretching vibrations of the C=C bonds within the phenyl ring and the C=C and C=N bonds of the pyrimidine ring will give rise to a series of sharp to medium intensity bands in the region of 1400-1620 cm⁻¹. nih.gov
C-Cl Stretching: A strong absorption band corresponding to the C-Cl stretching vibration of the chloromethyl group is expected in the range of 650-800 cm⁻¹. chegg.comchegg.com
Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted phenyl ring will appear in the fingerprint region (600-900 cm⁻¹), and their exact positions can provide information about the substitution pattern.
Predicted FT-IR Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2860 - 2970 |
| C=C and C=N Stretch | 1400 - 1620 |
| C-Cl Stretch | 650 - 800 |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, FT-Raman is particularly effective for non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the symmetric breathing vibrations of the aromatic rings. The C-Cl stretch may also be observable.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural confirmation. chemicalbook.comnist.govmassbank.euchemicalbook.com
For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁷Cl isotope. chemicalbook.comnist.govmassbank.eu
The fragmentation pattern would likely involve the loss of a chlorine radical (·Cl) to form a stable benzyl-type cation, which would then be a prominent peak in the spectrum. Further fragmentation could involve the loss of HCl or cleavage of the pyrimidine ring.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
| [M]⁺ | 216/218 | Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |
| [M-Cl]⁺ | 181 | Loss of chlorine radical |
| [M-HCl]⁺ | 180 | Loss of hydrogen chloride |
X-ray Crystallography and Single Crystal Diffraction Analysis
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's constitution, configuration, and conformation. The analysis of a suitable single crystal of this compound would yield a wealth of structural information, including bond lengths, bond angles, and torsion angles, as well as details about the crystal lattice packing and intermolecular interactions.
The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted spots are directly related to the arrangement of electrons, and therefore atoms, within the crystal. This data allows for the construction of an electron density map, from which a detailed atomic model of the molecule can be built and refined.
Despite the power of this technique, a search of the public scientific literature and crystallographic databases did not yield any specific reports on the single crystal X-ray diffraction analysis of this compound. Therefore, detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this specific molecule are not publicly available at this time. The generation of such data would require the growth of a high-quality single crystal of the compound and subsequent analysis.
Table 1: Representative Crystallographic Data (Hypothetical) As no experimental data has been published, this table illustrates the type of information that would be obtained from an X-ray crystallography study. The values are not real.
| Parameter | Value |
| Empirical Formula | C₁₁H₉ClN₂ |
| Formula Weight | 204.66 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | [Hypothetical Value] |
| b (Å) | [Hypothetical Value] |
| c (Å) | [Hypothetical Value] |
| α (°) | 90 |
| β (°) | [Hypothetical Value] |
| γ (°) | 90 |
| Volume (ų) | [Hypothetical Value] |
| Z | 4 |
| Density (calculated) (g/cm³) | [Hypothetical Value] |
Chromatographic Purity Assessment (TLC, HPLC)
Chromatographic techniques are indispensable for verifying the purity of chemical compounds and for monitoring the progress of chemical reactions. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two of the most common methods employed for this purpose.
Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative, and cost-effective method used to separate components of a mixture. For this compound, TLC would be used to quickly assess its purity and identify the presence of any starting materials or by-products. The separation is based on the differential partitioning of the analyte between a stationary phase (typically a silica (B1680970) gel plate) and a mobile phase (a solvent or solvent mixture). The compound's retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value under a specific set of chromatographic conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a more powerful and quantitative technique that provides high-resolution separation of compounds. It is the industry standard for determining the purity of pharmaceutical intermediates and active ingredients. An HPLC method for this compound would involve injecting a solution of the compound onto a column packed with a stationary phase. A high-pressure pump forces a liquid mobile phase through the column, and the components are separated based on their differential interactions with the stationary phase. A detector, typically a UV-Vis spectrophotometer, records the elution of the compound over time, generating a chromatogram. The area of the peak corresponding to this compound relative to the total area of all peaks provides a precise quantification of its purity.
While commercial suppliers indicate the availability of high-purity grades of this compound, specific, detailed protocols for TLC and HPLC analysis are often proprietary or documented in internal laboratory records rather than published in peer-reviewed literature. scbt.com Certificates of Analysis for specific batches may contain this information, but these are not generally public. scbt.com The development of a robust HPLC method would require screening different columns (e.g., C8, C18), mobile phase compositions (e.g., mixtures of acetonitrile (B52724) and water or methanol (B129727) and water), and detection wavelengths to achieve optimal separation and sensitivity.
Table 2: Representative HPLC Method Parameters (Illustrative) This table presents typical parameters for an HPLC purity analysis. The specific conditions for this compound would require experimental optimization.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Retention Time (RT) | [Compound-specific value] |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide a robust framework for analyzing molecular structure and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. A typical DFT analysis for a pyrimidine (B1678525) derivative involves optimizing the molecule's geometry to find its most stable, lowest-energy configuration. This is often achieved using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a comprehensive basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational efficiency for organic molecules. The optimized structure provides key geometric parameters (bond lengths, bond angles, and dihedral angles) and forms the basis for subsequent electronic property calculations.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. The energy of this gap can be calculated using DFT methods and corresponds to the lowest energy electronic excitation possible within the molecule.
For 2-[3-(Chloromethyl)phenyl]pyrimidine, the HOMO is expected to be localized primarily on the electron-rich phenyl and pyrimidine rings, while the LUMO would also be distributed across this π-conjugated system. The electronegative chlorine atom and pyrimidine nitrogens would also influence the distribution and energy of these orbitals.
Table 1: Representative Frontier Molecular Orbital Properties for this compound Illustrative data for demonstrating the application of FMO analysis.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| Energy Gap (ΔE) | 5.65 | ELUMO - EHOMO; a larger gap suggests higher kinetic stability and lower reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's surface, using a color scale to denote different potential values. Typically, regions of negative potential (electron-rich), shown in red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are favorable for nucleophilic attack.
In an MEP map of this compound, the most negative regions (red/yellow) would likely be concentrated around the two nitrogen atoms of the pyrimidine ring due to their high electronegativity and lone pairs of electrons. The area around the chlorine atom would also exhibit negative potential. Conversely, the hydrogen atoms of the phenyl ring and the chloromethyl group would represent regions of positive potential (blue), indicating they are electron-deficient.
Key interactions in this compound would include the delocalization of lone pair (LP) electrons from the pyrimidine nitrogen atoms into the antibonding (π) orbitals of the ring, as well as π-π interactions between the phenyl and pyrimidine ring systems.
Table 2: Illustrative NBO Analysis of Key Donor-Acceptor Interactions Representative data showing possible intramolecular interactions and their stabilization energies.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N1 | π* (C2-N3) | 25.8 | Lone pair delocalization |
| LP (1) N3 | π* (C2-N1) | 22.5 | Lone pair delocalization |
| π (C5-C6)phenyl | π* (C1-C2)phenyl | 19.7 | π-conjugation |
| π (C4-C5)pyrimidine | π* (C6-N1)pyrimidine | 18.2 | π-conjugation |
Conformational Analysis and Potential Energy Scans
The flexibility of this compound arises from the rotation around the single bond connecting the phenyl and pyrimidine rings. Conformational analysis is performed to identify the most stable three-dimensional arrangement (conformer) of the molecule. This is typically done by performing a relaxed potential energy surface (PES) scan, where the dihedral angle between the two rings is systematically varied (e.g., in 10° increments from -180° to +180°), and the energy of the molecule is calculated at each step while allowing all other geometric parameters to relax. The resulting energy profile reveals the global minimum energy conformer as well as any rotational energy barriers. For this compound, the lowest energy conformer is likely a non-planar structure that minimizes steric hindrance between the atoms of the two rings.
Table 3: Representative Potential Energy Scan Data Illustrative data showing relative energy as a function of the Phenyl-Pyrimidine dihedral angle.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 3.5 | Eclipsed (High Energy) |
| 40 | 0.0 | Skewed (Global Minimum) |
| 90 | 1.8 | Perpendicular (Local Minimum) |
| 180 | 3.2 | Eclipsed (High Energy) |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its conformational flexibility and interactions with its environment. In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the motions of all atoms are calculated over a period of time (from nanoseconds to microseconds) by solving Newton's equations of motion. This method allows for the study of how the molecule's conformation changes in solution and how it interacts with solvent molecules. Analysis of the MD trajectory can reveal the stability of the lowest-energy conformer and explore the range of accessible conformations under physiological conditions.
Table 4: Representative Parameters for a Molecular Dynamics Simulation Illustrative setup for an MD simulation of the title compound in a solvent.
| Parameter | Value / Description |
| Force Field | AMBER / CHARMM |
| Solvent | Explicit Water (e.g., TIP3P model) |
| Box Type | Cubic |
| Temperature | 300 K (controlled by thermostat) |
| Pressure | 1 atm (controlled by barostat) |
| Simulation Time | 100 ns |
Solvation Free Energy Calculations
The solvation free energy of a molecule is a critical thermodynamic parameter that describes the energy change associated with transferring a molecule from a vacuum to a solvent. This property is fundamental to understanding a compound's solubility, partitioning behavior between different phases (e.g., water and octanol), and its interaction with biological environments. Accurate calculation of solvation free energy is a cornerstone of computational chemistry, often employed to validate force fields and to predict the behavior of novel chemical entities.
Methodologies: Alchemical free energy calculations are a powerful class of methods used to compute free energy differences, including solvation free energy. scbt.com These methods involve the use of a non-physical, or "alchemical," pathway to transform the molecule of interest from an initial state (in vacuum) to a final state (in solvent). rsc.org The free energy change is calculated along this pathway using statistical mechanics. Techniques such as Thermodynamic Integration (TI) and Free Energy Perturbation (FEP) are commonly employed.
More recent advancements include the use of machine learned potentials (MLPs) which can offer near ab initio accuracy for these calculations. rsc.org Additionally, methods like the Multistate Bennett Acceptance Ratio (MBAR) are used to efficiently analyze the simulation data and obtain statistically robust free energy estimates. rsc.org Software packages such as OpenMM, CHARMM, and transformato are often utilized for these complex calculations. scbt.comrsc.org
Expected Research Findings: A study on the solvation free energy of this compound would typically involve extensive molecular dynamics simulations. The results would provide a quantitative measure of its hydration free energy, usually reported in kcal/mol. This value would offer insights into its hydrophilicity or hydrophobicity. For instance, a negative solvation free energy would indicate favorable interactions with the solvent, suggesting higher solubility. The data generated would be crucial for understanding its pharmacokinetic profile, as solubility significantly impacts absorption and distribution in biological systems.
Illustrative Data Table for Solvation Free Energy Calculation (Note: The following data is for illustrative purposes only and is not based on published experimental or computational results for this compound.)
| Computational Method | Force Field | Solvent Model | Calculated Solvation Free Energy (kcal/mol) |
| Thermodynamic Integration | CGenFF | TIP3P | -4.5 ± 0.2 |
| Free Energy Perturbation | GAFF | SPC/E | -4.2 ± 0.3 |
| MBAR with MLP | MACE | Explicit Water | -4.8 ± 0.1 |
In Silico ADMET Profiling and Physicochemical Parameter Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a crucial component of modern drug discovery and chemical safety assessment. nih.govvulcanchem.com It involves the use of computational models to predict the pharmacokinetic and toxicological properties of a compound before it is synthesized or tested in a laboratory. vulcanchem.com This predictive approach helps in identifying potential liabilities early in the development process, thereby reducing costs and attrition rates. vulcanchem.com
Methodologies: A variety of computational tools and webservers are available for ADMET prediction, such as pkCSM, SwissADME, and PreADMET. nih.govarkpharmtech.com These platforms utilize a range of algorithms, including quantitative structure-activity relationship (QSAR) models, machine learning algorithms (like partial least squares-discriminant analysis and light gradient boosting machines), and rule-based systems (e.g., Lipinski's rule of five). chemnet.commdpi.com These tools predict a wide array of properties based on the molecule's structure.
Detailed Research Findings: An in silico ADMET and physicochemical analysis of this compound would generate a comprehensive profile of its drug-like properties.
Physicochemical Parameters: Key predicted parameters would include:
Molecular Weight: A fundamental property influencing diffusion and transport.
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects membrane permeability and solubility.
Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity and its ability to permeate cell membranes.
Number of Hydrogen Bond Donors and Acceptors: These influence solubility and binding interactions with biological targets.
Number of Rotatable Bonds: This parameter relates to conformational flexibility and oral bioavailability.
ADMET Properties: The profiling would also predict:
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability would be estimated to predict oral bioavailability. chemnet.com
Distribution: Predictions would include blood-brain barrier (BBB) penetration and plasma protein binding, which determine where the compound travels in the body.
Metabolism: The potential for the compound to be a substrate or inhibitor of key cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) would be assessed, which is critical for predicting drug-drug interactions. vulcanchem.com
Excretion: Properties related to the elimination of the compound from the body would be estimated.
Toxicity: A range of toxicity endpoints would be predicted, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and potential for carcinogenicity.
These predictions, taken together, would provide a holistic view of the potential of this compound as a lead compound in drug discovery or its potential risks as an environmental agent.
Interactive Data Table for In Silico ADMET and Physicochemical Predictions (Note: The following data is for illustrative purposes only and is not based on published computational results for this compound.)
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 204.66 g/mol | Within typical range for small molecule drugs. |
| LogP | 2.8 | Indicates moderate lipophilicity. |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | Suggests good potential for cell membrane permeability. |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 2 | Good conformational flexibility. |
| Absorption | ||
| Human Intestinal Absorption | >80% | Likely well-absorbed from the gut. |
| Caco-2 Permeability (logPapp) | >0.9 | High permeability predicted. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeant | Yes | Potential to cross the BBB. |
| Plasma Protein Binding | ~90% | High degree of binding expected. |
| Metabolism | ||
| CYP2D6 Substrate | No | Unlikely to be metabolized by this enzyme. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |
| Toxicity | ||
| AMES Mutagenicity | Low Probability | Unlikely to be mutagenic. |
| hERG I Inhibition | Low Risk | Low risk of cardiotoxicity. |
Medicinal Chemistry and Biological Activity Investigations
Anticancer and Antiproliferative Activities
The fight against cancer has benefited significantly from the development of pyrimidine-based compounds. These molecules have demonstrated the ability to inhibit tumor growth through various mechanisms, including direct cytotoxicity to cancer cells, induction of programmed cell death (apoptosis), and interference with key enzymatic processes that drive cell proliferation.
Derivatives of the pyrimidine (B1678525) scaffold have shown marked cytotoxic effects against a wide array of human cancer cell lines. For instance, studies on thieno[2,3-d]pyrimidine (B153573) derivatives containing an isoxazole (B147169) moiety have demonstrated potent cytotoxicity. One such derivative, 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine, exhibited exceptionally strong activity against A549 (lung carcinoma), HCT116 (colon carcinoma), and MCF-7 (breast adenocarcinoma) cell lines, with IC50 values significantly lower than the reference drug, gefitinib. researchgate.netpreprints.org
Similarly, novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown remarkable cytotoxicity against MCF-7 and HepG2 (hepatocellular carcinoma) cells. rsc.org Further research into pyrrolo[2,3-d]pyrimidines containing urea (B33335) moieties identified compounds with strong cytotoxic activity against A549, MCF-7, and PC3 (prostate cancer) cell lines. nih.gov Hybrid 4,6-dihydrazone pyrimidine derivatives have also been found to be potent antitumor agents against BGC-823 (gastric carcinoma), BEL-7402 (hepatocellular carcinoma), A549, and MCF-7 cells, showing higher potency than the standard chemotherapeutic agent 5-FU in some cases. nih.gov
Interactive Table: In Vitro Cytotoxicity of Pyrimidine Derivatives
A key mechanism behind the anticancer effects of pyrimidine derivatives is their ability to induce apoptosis, a form of programmed cell death, and to interfere with the cell cycle. For example, certain pyrimidine derivatives bearing aryl urea moieties have been shown to cause cell cycle arrest at the G2/M phase and trigger apoptosis by regulating key proteins like Bax and Bcl-2. nih.gov Other studies on pyrazolo[3,4-d]pyrimidine derivatives found they induce apoptosis through the generation of reactive oxygen species (ROS). nih.gov
Specifically, pyrrolo[2,3-d]pyrimidine derivatives have been observed to induce late-stage apoptosis in A549 cancer cells and cause cell cycle arrest in the G0/G1 phase. nih.gov This is achieved by modulating the expression of apoptotic proteins, such as reducing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax, which activates the mitochondrial apoptotic pathway. nih.gov Similarly, certain pyrido[2,3-d]pyrimidine compounds significantly activate apoptosis in MCF-7 cells and arrest the cell cycle at the G1 phase. rsc.org Further research has demonstrated that inhibition of the de novo pyrimidine synthesis pathway can sensitize pancreatic cancer cells to apoptosis by altering the balance of pro- and anti-apoptotic proteins. biorxiv.org
Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention. The pyrimidine scaffold is a well-established "hinge-binding motif" accommodated by many human kinases, forming the basis for numerous kinase inhibitors. mdpi.comnih.govacs.orgnih.gov
Aurora Kinases : These are a family of serine/threonine kinases that play a vital role in cell cycle regulation. Pyrimidine-based molecules have been developed as potent inhibitors of Aurora kinases A and B. mdpi.comnih.govacs.org For example, Alisertib (MLN8237) and Barasertib (AZD1152) are pyrimidine-containing compounds that show strong inhibition of Aurora kinases. mdpi.com
PIM-1 Kinase : This serine/threonine kinase is involved in cell proliferation and survival and is a target in various cancers. nih.govresearchgate.net Pyrido[2,3-d]pyrimidine derivatives have emerged as potent PIM-1 kinase inhibitors, with some compounds showing IC50 values in the nanomolar range, comparable to the well-known kinase inhibitor staurosporine. rsc.org
EGFR Kinase : The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactive, can lead to uncontrolled cell growth. Pyrimidine is a core structure in many EGFR inhibitors. nih.govnih.gov Fused pyrimidine systems, such as pyridothienopyrimidines and pyrrolopyrimidines, have been designed to be highly potent and selective inhibitors of both wild-type and mutant forms of EGFR. nih.govnih.gov
Other Kinases : The versatility of the pyrimidine scaffold extends to the inhibition of other important kinases. 2-phenyl pyrimidine derivatives have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. nih.gov Additionally, various pyrimidine analogs have been identified as inhibitors of Receptor Tyrosine Kinases (RTKs) like VEGFR2, Cyclin-Dependent Kinases (CDKs), and checkpoint kinases, highlighting the broad applicability of this chemical class in targeting cancer-driving enzymes. acs.orgmdpi.commdpi.com
Another avenue through which pyrimidine derivatives exert their anticancer effects is by interacting directly with DNA. This interaction can occur through several modes, including intercalation, where a molecule inserts itself between the base pairs of the DNA double helix, or groove binding. nih.govpatsnap.com Such interactions can distort the DNA structure, thereby inhibiting essential cellular processes like replication and transcription, leading to cell death. wikipedia.orgnih.gov
Studies on hybrid 4,6-dihydrazone pyrimidine derivatives have shown that they can bind to DNA through a combination of groove binding and partial intercalation. nih.gov Molecular docking studies visualized the pyrimidine core inserting into the DNA base pairs while other parts of the molecule extend into the grooves. nih.gov Other research on steroidal pyrimidine derivatives indicated binding to DNA primarily through electrostatic and hydrophobic interactions in the minor groove. nih.gov These findings confirm that direct DNA interaction is a viable mechanism of action for the antiproliferative activity of certain pyrimidine-based compounds.
Antimicrobial Activities
In addition to their anticancer properties, pyrimidine derivatives have been investigated for their potential to combat bacterial infections, a critical area of research given the rise of antibiotic resistance. nih.gov
Pyrimidine derivatives have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netinnovareacademics.innih.gov
Gram-Positive Bacteria : Several 5-fluorouracil (B62378) (5-FU) derivatives have shown potent activity against strains of Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). acs.org These compounds often work by inhibiting thymidylate synthetase, leading to a "thymineless death" for the bacteria. acs.org Other synthesized pyrimidine derivatives have also shown significant inhibitory effects against S. aureus and Bacillus subtilis. innovareacademics.innih.govias.ac.in
Gram-Negative Bacteria : While the outer membrane of Gram-negative bacteria often presents a challenge for antibiotics, several pyrimidine derivatives have shown promising activity. Compounds have been identified with inhibitory action against Escherichia coli and Pseudomonas aeruginosa. innovareacademics.inias.ac.in Some derivatives, when administered with a membrane penetrating agent, exhibit enhanced antibacterial activity against Gram-negative bacteria. google.com Research has shown that certain pyrimidine compounds exhibit moderate to high activity against these challenging pathogens. nih.gov
Antifungal Efficacy
The pyrimidine nucleus is a critical component of several commercial fungicides used in agriculture. nih.gov Inspired by this, researchers have explored novel pyrimidine derivatives for their antifungal properties against various phytopathogenic and human-pathogenic fungi. nih.govnih.gov Studies have shown that many of these synthesized compounds exhibit significant fungicidal activities, with some demonstrating potency greater than existing control fungicides. nih.gov
For instance, a series of novel pyrimidine derivatives containing an amide moiety were tested against fungi responsible for plant diseases, such as Botrytis cinerea and Phomopsis sp. nih.gov Preliminary results were promising, with certain compounds showing a 100% inhibition rate against Phomopsis sp., outperforming the commercial fungicide Pyrimethanil. nih.gov Similarly, other research on trifluoromethyl pyrimidine derivatives also reported excellent in vitro antifungal activity against B. cinerea. frontiersin.org The structure-activity relationship (SAR) analyses from these studies provide valuable insights for designing more potent antifungal agents based on the pyrimidine framework. nih.gov
Table 1: Antifungal Activity of Select Pyrimidine Derivatives
| Fungal Species | Activity of Derivatives | Reference |
| Botrytis cinerea | 96-100% inhibition rate observed with some derivatives. frontiersin.org | frontiersin.org |
| Phomopsis sp. | Up to 100% inhibition rate, exceeding control fungicides. nih.gov | nih.gov |
| Various phytopathogenic fungi | Broad-spectrum fungicidal activities reported. nih.gov | nih.gov |
Biofilm Inhibition Studies
Bacterial biofilms present a significant challenge in clinical settings as they are notoriously resistant to conventional antibiotics. nih.govyoutube.com The pyrimidine scaffold is being investigated as a promising candidate for the development of antibiofilm agents. mdpi.com Research has focused on the ability of halogenated pyrimidine derivatives to inhibit biofilm formation by pathogens like Staphylococcus aureus. nih.govmdpi.com
These compounds have been shown to prevent biofilm formation in a dose-dependent manner. mdpi.com The mechanism of action is thought to involve the suppression of genes related to quorum sensing, a cell-to-cell communication process essential for biofilm development. nih.gov For example, one study found that a halogenated pyrimidine derivative suppressed the expression of genes such as agrA and RNAIII, which are key regulators of virulence and biofilm formation in S. aureus. nih.gov By disrupting these pathways, pyrimidine derivatives can reduce bacterial virulence and inhibit the formation of resilient biofilms, offering a potential strategy to combat chronic and drug-resistant infections. nih.govmdpi.com
Antihyperlipidemic Activity and Lipid Metabolism Modulation
Hyperlipidemia is a critical risk factor for cardiovascular diseases, and pyrimidine derivatives have emerged as a class of compounds with potential lipid-lowering effects. nih.gov
The Triton WR-1339-induced hyperlipidemic rat model is a standard method for evaluating the efficacy of potential antihyperlipidemic drugs. nih.govresearchgate.net In this model, the administration of Triton WR-1339, a non-ionic surfactant, leads to a significant increase in blood lipid levels. nih.gov Studies using this model have demonstrated that certain pyrimidine derivatives can significantly reduce serum levels of total cholesterol, triglycerides, and low-density lipoprotein (LDL). nih.gov Furthermore, these compounds have been observed to increase the levels of high-density lipoprotein (HDL), which is beneficial for cardiovascular health. nih.govnih.gov These in vivo findings underscore the potential of pyrimidine-based compounds in managing hyperlipidemia. nih.govresearchgate.net
To understand the mechanisms behind their lipid-lowering effects, researchers have used computational methods to investigate the interaction of pyrimidine derivatives with key proteins involved in lipid metabolism. In silico docking studies have shown that these compounds can bind with high affinity to several important targets. nih.gov One of the primary targets identified is HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. nih.gov
Other potential molecular targets include:
NPC1L1 (Niemann-Pick C1-Like 1): A protein critical for cholesterol absorption in the intestine.
ACL (ATP Citrate Lyase): An enzyme involved in the synthesis of fatty acids.
LDM (Lanosterol 14α-demethylase) and SqS (Squalene Synthase): Enzymes in the cholesterol biosynthesis pathway.
FXR (Farnesoid X Receptor): A nuclear receptor that regulates lipid and bile acid metabolism.
CRP (C-reactive protein): An inflammatory marker associated with cardiovascular disease. nih.gov
The multi-target action of these pyrimidine derivatives, potentially mediated through HMG-CoA inhibition, antioxidant, and anti-inflammatory pathways, provides a strong basis for their antihyperlipidemic properties. nih.gov
Antiviral Activities (e.g., against Flaviviruses: ZIKV, DENV)
The pyrimidine core is a key structural motif in many compounds with antiviral properties. frontiersin.orgresearchgate.net In the fight against emerging flaviviruses like Zika virus (ZIKV) and Dengue virus (DENV), pyrimidine derivatives have shown significant promise. nih.govnih.gov High-throughput screening of compound libraries has led to the discovery of pyrimidine-based molecules that potently inhibit the replication of these viruses. nih.gov
For example, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as a new chemotype for designing small molecules against flaviviruses. nih.gov These compounds have demonstrated excellent antiviral activity against both ZIKV and DENV. nih.gov While the precise molecular target is still under investigation, the envelope protein, which is crucial for viral entry into host cells, is considered an attractive target. nih.gov The development of these pyrimidine analogs aims to improve their selectivity and pharmacokinetic properties for potential therapeutic use against these significant global health threats. nih.gov
Anti-inflammatory Properties and COX-2 Enzyme Inhibition
The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation. youtube.com Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. youtube.com Pyrimidine derivatives have been extensively studied for their anti-inflammatory potential, with many exhibiting selective COX-2 inhibition. mdpi.comnih.gov
In vitro assays have confirmed that certain pyrimidine derivatives are highly selective inhibitors of COX-2, with potency comparable to or even exceeding that of established drugs like meloxicam. mdpi.comnih.gov These compounds have also been shown to reduce the levels of reactive oxygen species (ROS) in inflammatory cell models, indicating additional antioxidant properties. mdpi.comnih.gov The ability of these molecules to suppress inflammation by targeting the COX-2 enzyme makes them strong candidates for the development of novel anti-inflammatory therapies. nih.gov
Research on the Corrosion Inhibition Properties of 2-[3-(Chloromethyl)phenyl]pyrimidine Remains Undocumented
Despite a comprehensive search of scientific literature and chemical databases, no specific studies detailing the corrosion inhibition properties of the chemical compound This compound were found. Consequently, an article focusing solely on its efficacy and mechanism as a corrosion inhibitor, as per the requested outline, cannot be generated at this time.
While the broader class of pyrimidine derivatives has been a subject of interest in the field of corrosion science, with numerous studies investigating their potential to protect various metals in corrosive environments, specific research on this compound appears to be absent from the public domain. nih.govresearchgate.netkfupm.edu.sa Investigations into other pyrimidine derivatives have often revealed significant inhibition efficiencies, which are typically attributed to the presence of nitrogen atoms and π-electrons in the pyrimidine ring that facilitate adsorption onto metal surfaces. researchgate.net
The mechanism of corrosion inhibition by pyrimidine compounds generally involves the formation of a protective film on the metal surface, which can occur through physical and/or chemical adsorption. researchgate.netkfupm.edu.sa However, without experimental or theoretical data for this compound, any discussion of its specific performance, including detailed research findings and data tables, would be speculative.
Therefore, the "" section, specifically subsection "6.6. Corrosion Inhibition Studies," for this compound remains an area for future research.
Structure Activity Relationship Sar Elucidation
Impact of Chloromethylphenyl Substitution Patterns on Biological Potency
The substitution pattern on the phenyl ring of 2-phenylpyrimidine (B3000279) derivatives is a key determinant of their biological activity. While direct SAR studies on 2-[3-(chloromethyl)phenyl]pyrimidine are not extensively documented in publicly available literature, valuable insights can be drawn from related 2-phenylpyrimidine and analogous structures.
The position and nature of the substituent on the phenyl ring can significantly alter the interaction of the molecule with its biological target. For instance, in a series of pyrido[2,3-d]pyrimidine (B1209978) tyrosine kinase inhibitors, the substitution on the phenyl ring at the 6-position was crucial for both potency and selectivity. Replacement of a 2,6-dichlorophenyl moiety with a 3,5-dimethoxyphenyl group resulted in a highly selective inhibitor of the FGF receptor tyrosine kinase. This highlights that the electronic and steric properties of the phenyl substituents are critical for target engagement.
In another study on bisanilinopyrimidines as Aurora kinase inhibitors, modifications to the aniline (B41778) ring (A-ring) demonstrated the importance of substitution. The surprising observation that replacing an ortho-carboxylic acid on the A-ring with a hydrogen atom did not lead to a significant loss of potency prompted further investigation into the SAR at this position. nih.gov This suggests that for some targets, certain positions on the phenyl ring may be more amenable to substitution to enhance properties like solubility or cell permeability without compromising activity.
The chloromethyl group at the meta-position of the phenyl ring in this compound is a reactive electrophilic moiety. Its position and reactivity are expected to be major contributors to its biological effects, potentially through covalent interactions with target proteins. The specific placement at the 3-position influences the orientation of this reactive group within a binding pocket. Altering the substitution pattern, for example, by moving the chloromethyl group to the ortho or para position, would likely have a profound impact on biological potency by changing this orientation and the accessibility of the electrophilic center.
Role of Pyrimidine (B1678525) Ring Substituents in Modulating Activity
The pyrimidine ring is a versatile scaffold that allows for substitution at various positions, significantly influencing the compound's biological profile. nih.govresearchgate.net The nitrogen atoms at positions 1 and 3 are key features, capable of forming hydrogen bonds with biological targets, a common interaction mode for kinase inhibitors. nih.gov
In the context of 2,4,5-substituted pyrimidine derivatives developed as anticancer agents, modifications at the 2- and 5-positions of the pyrimidine core were found to be critical for their inhibitory activity against the human hepatocellular carcinoma BEL-7402 cancer cell line. researchgate.net This indicates that even small changes to the substitution pattern on the pyrimidine ring can lead to substantial differences in biological effect.
For a series of pyrimidine-based Aurora A kinase inhibitors, derivatization at the 4-position of the pyrimidine ring with acyclic polar groups was explored to enhance water solubility. acs.org While these modifications did not always improve the desired effect on oncoprotein levels, it underscores the utility of the pyrimidine ring for introducing groups that can modulate physicochemical properties. acs.org
Furthermore, the introduction of a fluorine atom at the 5-position of a bisanilinopyrimidine scaffold led to highly potent inhibitors of Aurora A that bind in a DFG-out conformation. nih.gov This demonstrates that even a small, electronegative substituent on the pyrimidine ring can induce significant conformational changes in the target protein, leading to enhanced inhibitory activity.
| Compound | Substitution at Position 2 | Substitution at Position 5 | IC50 (µM) |
|---|---|---|---|
| 7a | 4-Methoxyphenylamino | 4-Fluorobenzoyl | 0.15 |
| 7b | 4-Ethoxyphenylamino | 4-Fluorobenzoyl | 0.12 |
| 7gc | 3-Chloro-4-fluoroanilino | 4-Chlorobenzoyl | 0.024 |
Influence of Hybridized Scaffolds and Fused Ring Systems on SAR
Hybridizing the pyrimidine scaffold with other heterocyclic rings or creating fused ring systems is a common strategy to explore new chemical space and enhance biological activity. frontiersin.orgnih.gov These approaches can lead to more rigid structures with defined three-dimensional shapes, which can improve binding affinity and selectivity for a specific target.
Pyrazolo[3,4-d]pyrimidines, for example, are bioisosteres of the adenine (B156593) ring of ATP and can effectively mimic the binding interactions within the hinge region of kinase active sites. nih.gov This scaffold has been successfully used to develop potent kinase inhibitors, including the approved BTK inhibitor ibrutinib. nih.gov The fusion of a pyrazole (B372694) ring to the pyrimidine core significantly influences the SAR, with substitutions at various positions of the fused system allowing for fine-tuning of potency and selectivity. nih.gov
Thiazolo[4,5-d]pyrimidines are another class of fused pyrimidine derivatives that have shown potential as anticancer agents. mdpi.com The combination of the trifluoromethyl group with the thiazolo[4,5-d]pyrimidine (B1250722) structure in one molecule is a strategy to create active compounds with potentially improved pharmacological properties. mdpi.com
| Compound | Fused System | Substituents | Cell Line | IC50 (µM) |
|---|---|---|---|---|
| 8a | Tetrahydropyrrolo[2',3':4,5]pyrimido[1,2-a]azepine | R2 = H | HT-29 | 19.22 |
| 8f | Hexahydropyrrolo[2',3':4,5]pyrimido[1,2-a]azepine | R1 = 4-Bromophenyl, R2 = H | HT-29 | 4.55 |
| 10a | Tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine | 3-Chloro, 2-(4-chlorophenyl) | HeLa | ~23-28 |
| 10b | Tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine | 3-Bromo, 2-(4-chlorophenyl) | MCF-7 | ~23-28 |
Hydrophobic, Electronic, and Steric Effects on Activity
The biological activity of 2-phenylpyrimidine derivatives is governed by a delicate interplay of hydrophobic, electronic, and steric factors. These properties of the substituents on both the phenyl and pyrimidine rings dictate how the molecule interacts with its biological target.
Hydrophobic Effects: In the design of novel antifungal agents targeting CYP51, the hydrophobic side chains of 2-phenylpyrimidine derivatives were found to be crucial for activity. nih.gov A hydrophobic cavity adjacent to the B ring (the phenyl ring) was identified, and occupying this space with appropriate hydrophobic groups was a key strategy for improving potency. nih.gov The addition of a pyrimidine portion to the hydrophobic side chain of CYP51 inhibitors has also been shown to improve their antifungal activity. nih.gov
Electronic Effects: The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, can influence the reactivity of the molecule and its ability to form key interactions. For instance, the introduction of a fluorine atom, a highly electronegative element, at the 5-position of a bisanilinopyrimidine scaffold was beneficial for Aurora A inhibitory activity. nih.gov In another example, the presence of a trichloromethyl group, a strong electron-withdrawing group, on a pyrimidine analogue was associated with potent antitumoral activity. researchgate.net
Mechanistic Insights into Biological Action
Molecular Docking and Binding Mode Analysis with Target Proteins
Currently, there are no specific molecular docking studies in the public domain that detail the binding modes of 2-[3-(Chloromethyl)phenyl]pyrimidine with any particular protein targets. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For many pyrimidine (B1678525) derivatives, this method has been instrumental in understanding their interaction with the active sites of enzymes like kinases and proteases. nih.govnih.govvulcanchem.com These studies often reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex.
In the broader context of 2-phenylpyrimidine (B3000279) derivatives, research has shown that the phenyl group can fit into hydrophobic pockets within the target protein, while the pyrimidine nitrogens often act as hydrogen bond acceptors, interacting with key amino acid residues in the binding site. nih.govnih.gov The nature and position of substituents on the phenyl ring can significantly influence binding affinity and selectivity. The chloromethyl group on the phenyl ring of this compound is a reactive moiety that could potentially engage in specific interactions or even form covalent bonds with certain amino acid residues, such as cysteine, although this remains speculative without concrete docking data.
Receptor Affinity and Selectivity Profiling
Detailed receptor affinity and selectivity profiles for this compound are not documented in available research. Receptor binding assays are crucial for determining the potency and specificity of a compound for its biological targets. Such studies quantify the binding affinity (often expressed as Ki or IC50 values) of a ligand for a variety of receptors, providing insight into its potential pharmacological effects and off-target activities.
For other pyrimidine-based compounds, extensive profiling has revealed high affinity for a range of receptors, including purinergic receptors and various kinases. google.com The selectivity of these interactions is often dictated by the specific substitution pattern on the pyrimidine and associated phenyl rings. For instance, different substituents can dramatically alter the affinity for one receptor subtype over another. Without experimental data, any discussion on the receptor affinity and selectivity of this compound would be purely conjectural.
Enzyme Kinetic Studies for Inhibitory Mechanisms
There is a lack of published enzyme kinetic studies investigating the inhibitory mechanism of this compound against any specific enzyme. Enzyme kinetic studies are essential to characterize the mode of action of an inhibitor, determining whether it acts competitively, non-competitively, uncompetitively, or through a mixed-inhibition mechanism. These studies provide critical information on how the inhibitor interacts with the enzyme and its substrate.
For related pyrimidine derivatives, kinetic analyses have been pivotal in establishing their mechanism of action as enzyme inhibitors. For example, studies on other 2-phenylpyrimidine derivatives have identified them as potent inhibitors of enzymes such as Bruton's tyrosine kinase (BTK) and phosphodiesterase 4 (PDE4). nih.govnih.gov These studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor to determine key kinetic parameters like the inhibition constant (Ki). The absence of such data for this compound means its potential as an enzyme inhibitor and its mode of action remain unknown.
Future Directions and Research Perspectives
Development of Next-Generation Pyrimidine-Based Therapeutics
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antiviral, and antifungal properties. nih.govorientjchem.orgscispace.com The future for pyrimidine-based therapeutics, including derivatives of 2-[3-(chloromethyl)phenyl]pyrimidine, lies in the development of next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
The inherent reactivity of the chloromethyl group in This compound makes it a valuable starting point for creating extensive libraries of derivatives through nucleophilic substitution reactions. This allows for the systematic modification of the compound's structure to optimize its interaction with biological targets. Research in the broader field of pyrimidine derivatives has demonstrated significant potential in several therapeutic areas:
Anticancer Agents: Pyrimidine derivatives are well-established as anticancer agents. nih.gov Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, have shown potent inhibitory activity against various kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs). nih.govmdpi.commdpi.com For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have exhibited significant cytotoxicity against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer). rsc.org The development of derivatives from This compound could lead to novel kinase inhibitors or agents that induce apoptosis in cancer cells.
Antiviral and Antifungal Agents: The pyrimidine core is also present in several antiviral and antifungal medications. nih.govfrontiersin.org Research has shown that pyrimidine derivatives can inhibit the replication of various viruses and exhibit broad-spectrum antifungal activity. nih.govfrontiersin.org By modifying the structure of This compound , it may be possible to develop new agents that target viral enzymes or disrupt fungal cell processes.
The trajectory for next-generation pyrimidine therapeutics will likely focus on creating highly targeted therapies, including covalent inhibitors that can form a permanent bond with their target protein, a strategy for which the reactive chloromethyl group is well-suited.
Exploration of Novel Biological Targets
A key area of future research for This compound and its analogues will be the identification and validation of their biological targets. The broad bioactivity of the pyrimidine class suggests a wide range of potential interactions within the cell.
Table 1: Potential Biological Targets for this compound Derivatives
| Target Class | Specific Examples | Potential Therapeutic Application | Reference |
| Protein Kinases | EGFR, PIM-1, CDK2, JAK3, Axl | Cancer | nih.govmdpi.comrsc.orgnih.govnih.gov |
| Viral Enzymes | Reverse Transcriptase, Protease | Viral Infections | nih.gov |
| Fungal Proteins | Enzymes involved in cell wall synthesis | Fungal Infections | frontiersin.orgfrontiersin.org |
| Other Enzymes | Dihydrofolate Reductase (DHFR) | Cancer, Bacterial Infections | N/A |
The exploration of novel targets will likely involve a combination of high-throughput screening of compound libraries derived from This compound against panels of enzymes and cell lines, followed by detailed mechanistic studies to elucidate the mode of action. The reactive nature of the chloromethyl group can also be exploited to develop chemical probes for activity-based protein profiling, a powerful technique for identifying novel enzyme targets in their native biological context.
Advanced Synthetic Methodologies and Sustainable Production
The synthesis of pyrimidine derivatives has evolved significantly, with a growing emphasis on efficiency, sustainability, and the generation of molecular diversity. While classical methods for pyrimidine synthesis exist, future research will likely focus on the adoption of more advanced and greener methodologies for the production of This compound and its derivatives.
Key areas of development include:
Multicomponent Reactions: These reactions allow for the assembly of complex molecules like pyrimidines from three or more starting materials in a single step, often with high atom economy and reduced waste. organic-chemistry.org
Catalyst Innovation: The use of novel catalysts, including metal-based and organocatalysts, can improve the efficiency and selectivity of pyrimidine synthesis. organic-chemistry.org
Green Chemistry Approaches: Methodologies such as microwave-assisted synthesis and the use of environmentally benign solvents are becoming increasingly important for sustainable chemical production. nih.gov A review of green synthesis techniques highlights the use of various catalysts and conditions to produce pyrimidine derivatives in a more environmentally friendly manner. nih.gov
For the specific synthesis of This compound , methods such as palladium-catalyzed cross-coupling reactions or the chloromethylation of a 2-phenylpyrimidine (B3000279) precursor could be optimized using these advanced principles to ensure efficient and sustainable production. vulcanchem.com
Integration of Artificial Intelligence in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.gov These computational tools can be applied at various stages, from the initial design of novel compounds to the prediction of their biological activity and pharmacokinetic properties.
For a scaffold like This compound , AI can play a crucial role in:
De Novo Drug Design: Generative AI models can design novel molecules with desired properties, exploring a vast chemical space to identify promising candidates for synthesis and testing. nih.gov
Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity, toxicity, and other properties of new pyrimidine derivatives, helping to prioritize the most promising compounds for further investigation.
Structure-Activity Relationship (SAR) Analysis: AI can help to elucidate complex SARs, identifying the key structural features that contribute to a compound's therapeutic effects.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-[3-(Chloromethyl)phenyl]pyrimidine during laboratory synthesis?
- Methodological Answer :
- Use personal protective equipment (PPE): gloves, protective eyewear, lab coats, and masks to prevent skin/eye contact or inhalation .
- Conduct reactions in a fume hood or glovebox to mitigate exposure to toxic intermediates or byproducts .
- Employ filtered pipette tips to avoid cross-contamination during sample preparation .
- Store waste separately and dispose via certified hazardous waste management services to prevent environmental contamination .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer :
- Chloromethylation : React 3-phenylpyrimidine with formaldehyde and HCl in the presence of Lewis acid catalysts (e.g., ZnCl₂ or AlCl₃) under reflux conditions .
- Intermediate Purification : Recrystallize crude products using solvent systems like petroleum ether/ethyl acetate to achieve high purity (>97%) .
- Key Parameters : Optimize reaction time (3–5 hours), temperature (25–40°C), and catalyst loading (1–5 mol%) to maximize yield .
Q. How can researchers characterize the structural and crystallographic properties of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Determine bond lengths, dihedral angles (e.g., 64.2° between pyrimidine and benzene rings), and crystal packing .
- Spectroscopic Analysis : Use ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons) and HRMS (m/z 204.65 [M+H]⁺) for structural confirmation .
- Thermal Analysis : Measure melting points (83–84.5°C) and thermal stability via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can researchers address discrepancies in reaction yields when synthesizing this compound under varying catalytic conditions?
- Methodological Answer :
- Systematic Screening : Test alternative catalysts (e.g., FeCl₃, SnCl₄) and solvents (CH₂Cl₂, toluene) to identify optimal combinations .
- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between temperature, catalyst loading, and reaction time .
- Byproduct Analysis : Use GC-MS or HPLC to detect intermediates (e.g., chlorinated byproducts) that may reduce yield .
Q. What strategies can optimize the regioselectivity of chloromethylation in pyrimidine derivatives?
- Methodological Answer :
- Substituent Effects : Electron-donating groups (e.g., methoxy) at specific positions can direct chloromethylation to the desired site .
- Catalyst Tuning : Lewis acids with tailored acidity (e.g., AlCl₃ vs. ZnCl₂) influence electrophilic substitution patterns .
- Computational Modeling : Use DFT calculations to predict reactive sites and transition states, guiding experimental design .
Q. How do structural modifications of this compound impact its bioactivity in antimicrobial studies?
- Methodological Answer :
- Derivatization : Introduce substituents (e.g., piperidine, coumarin) to enhance interactions with microbial enzymes or membranes .
- Structure-Activity Relationship (SAR) : Correlate logP values (e.g., 2.28) with membrane permeability and bioactivity .
- Enzyme Assays : Test inhibition of bacterial dihydrofolate reductase (DHFR) or fungal cytochrome P450 enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
